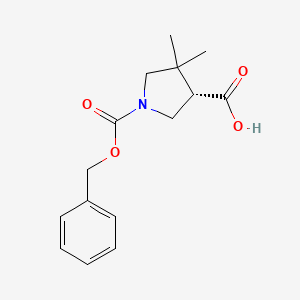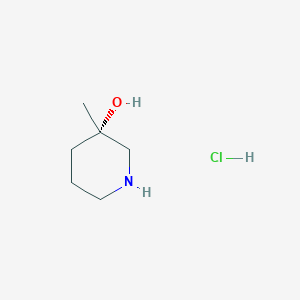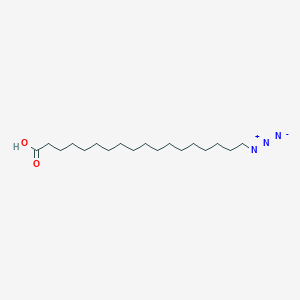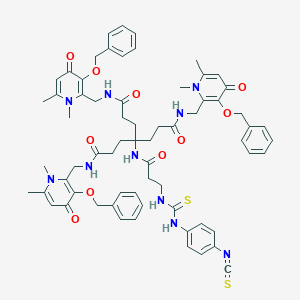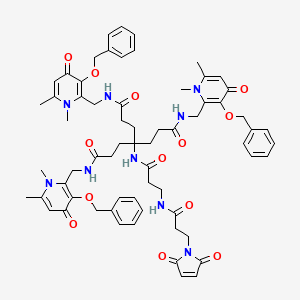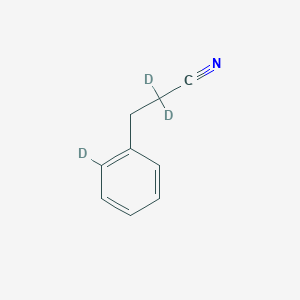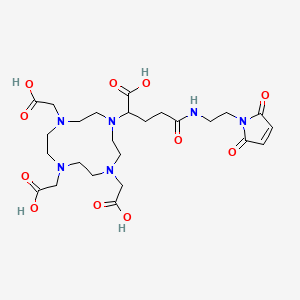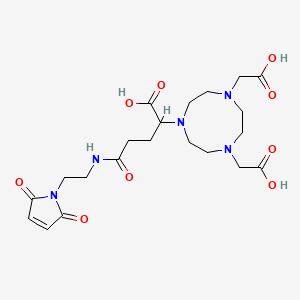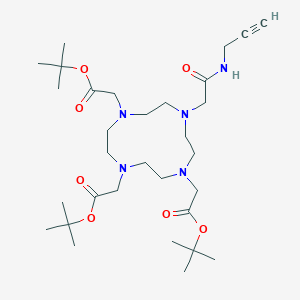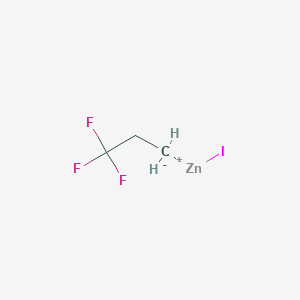
3,3,3-(Trifluoropropyl)zinc iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-(Trifluoropropyl)zinc iodide is a chemical compound with the molecular formula C3H4F3IZn and a molecular weight of 289.3 g/mol . It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound is typically available as a 0.5M solution in tetrahydrofuran (THF) .
准备方法
Synthetic Routes and Reaction Conditions
3,3,3-(Trifluoropropyl)zinc iodide can be synthesized through the reaction of 3,3,3-trifluoropropyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,3,3-Trifluoropropyl iodide+Zinc→3,3,3-(Trifluoropropyl)zinc iodide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and stored under controlled conditions to maintain its stability.
化学反应分析
Types of Reactions
3,3,3-(Trifluoropropyl)zinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoropropyl group is transferred to other molecules.
Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is a common solvent for these reactions due to its ability to stabilize the zinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a coupling reaction with an aryl halide, the product would be an aryl trifluoropropyl compound.
科学研究应用
3,3,3-(Trifluoropropyl)zinc iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated compounds and polymers.
作用机制
The mechanism by which 3,3,3-(Trifluoropropyl)zinc iodide exerts its effects involves the transfer of the trifluoropropyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
3,3,3-(Trifluoropropyl)magnesium bromide: Another organometallic compound used in similar reactions.
3,3,3-(Trifluoropropyl)lithium: A lithium-based reagent with similar reactivity.
Uniqueness
3,3,3-(Trifluoropropyl)zinc iodide is unique due to its stability and reactivity under mild conditions. Unlike its magnesium and lithium counterparts, it is less reactive towards moisture and oxygen, making it easier to handle and store.
属性
IUPAC Name |
iodozinc(1+);1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3.HI.Zn/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJIVXJWFAOJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC(F)(F)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
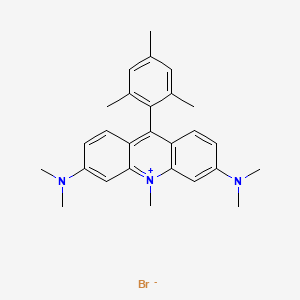

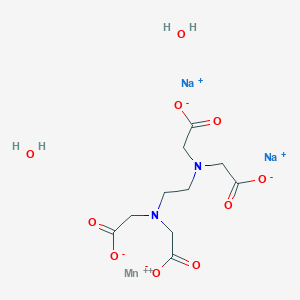
![tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)
